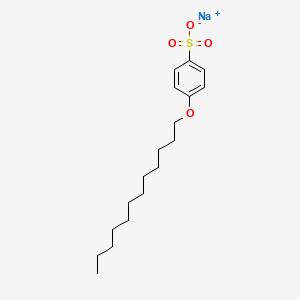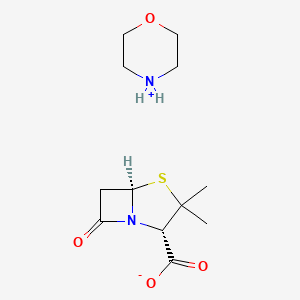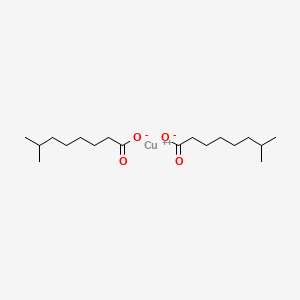
Cupric isononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cupric isononanoate, also known as copper(II) isononanoate, is a copper salt of isononanoic acid. It is a coordination compound that finds applications in various fields due to its unique chemical properties. This compound is often used in industrial processes, catalysis, and as a precursor for other copper-based compounds.
準備方法
Synthetic Routes and Reaction Conditions
Cupric isononanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The general reaction is as follows:
CuO+2C9H19COOH→Cu(C9H19COO)2+H2O
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where copper(II) oxide or hydroxide is reacted with isononanoic acid. The process involves continuous stirring and heating to ensure complete reaction and high yield. The product is then purified through filtration and recrystallization.
化学反応の分析
Types of Reactions
Cupric isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents like hydrogen gas.
Substitution: It can participate in ligand exchange reactions where the isononanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine in aqueous or organic solvents.
Major Products Formed
Oxidation: Copper(III) isononanoate.
Reduction: Copper(I) isononanoate.
Substitution: Copper complexes with new ligands.
科学的研究の応用
Cupric isononanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics.
作用機序
The mechanism of action of cupric isononanoate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, it can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial effects. In catalysis, it facilitates the transfer of electrons and protons, enhancing reaction rates.
類似化合物との比較
Similar Compounds
Copper(II) acetate: Another copper(II) salt with similar catalytic properties but different solubility and stability.
Copper(II) sulfate: Widely used in agriculture and industry, known for its high solubility in water.
Copper(II) chloride: Used in organic synthesis and as a catalyst, with distinct reactivity compared to cupric isononanoate.
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct solubility, stability, and reactivity properties. Its long-chain carboxylate ligands make it suitable for applications in non-aqueous systems and as a stabilizer in organic matrices.
特性
CAS番号 |
72915-82-3 |
|---|---|
分子式 |
C18H34CuO4 |
分子量 |
378.0 g/mol |
IUPAC名 |
copper;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChIキー |
JVGLHRXQPNDYMR-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


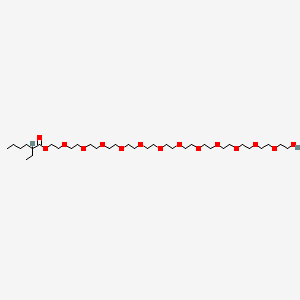
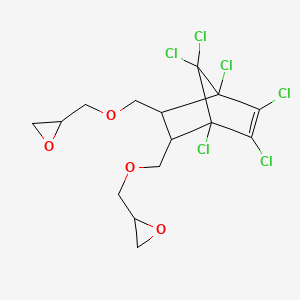
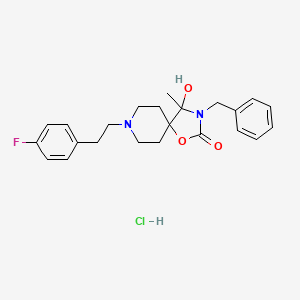
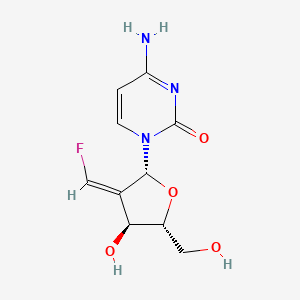
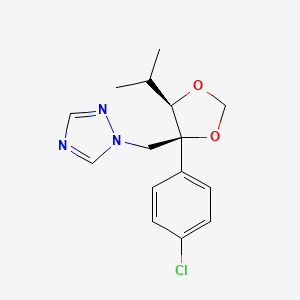
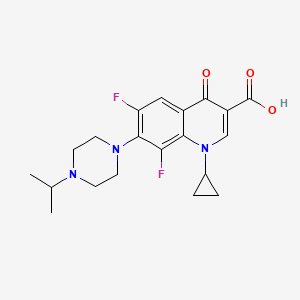
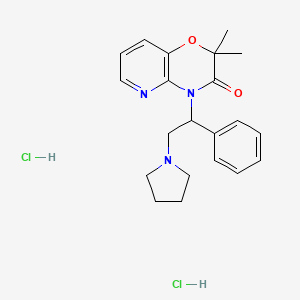
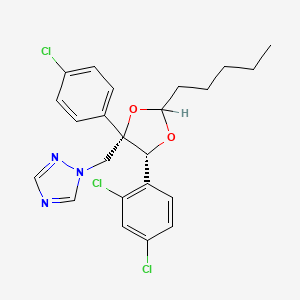
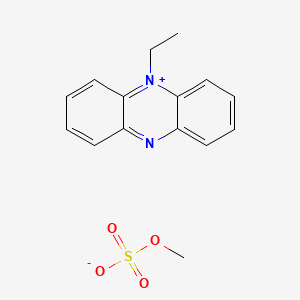
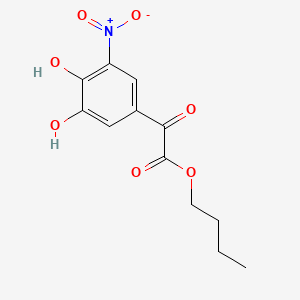
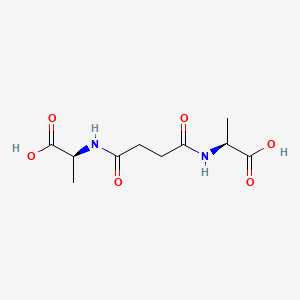
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
